![molecular formula C25H27N3O2 B3954037 N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B3954037.png)
N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide
Overview
Description
N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as JNJ-42165279, is a novel and potent antagonist of the orexin 1 receptor (OX1R). Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. OX1R antagonists have been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, addiction, and anxiety.
Mechanism of Action
The mechanism of action of N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide involves its selective binding to the OX1R, which is a G protein-coupled receptor that is predominantly expressed in the hypothalamus. Orexin signaling through the OX1R is known to promote wakefulness and arousal, and to regulate feeding behavior and energy homeostasis. By blocking the OX1R, this compound can selectively inhibit orexin-mediated responses, leading to a reduction in wakefulness and an increase in sleep time.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to increase sleep time and reduce wakefulness, with no significant effect on REM sleep. This compound has also been shown to reduce food intake and body weight in obese rats, suggesting that it may have potential therapeutic applications in the treatment of obesity. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide as a research tool is its high degree of selectivity for the OX1R, which allows for selective inhibition of orexin-mediated responses without affecting other G protein-coupled receptors. Additionally, this compound has been shown to have good pharmacokinetic properties in animal models, with a long half-life and good brain penetration. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for in vitro assays.
Future Directions
There are a number of potential future directions for research on N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide and OX1R antagonists more broadly. One area of interest is the potential therapeutic applications of OX1R antagonists in the treatment of sleep disorders, including insomnia and narcolepsy. Additionally, there is growing interest in the potential role of OX1R antagonists in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Finally, there is ongoing research into the potential use of OX1R antagonists in the treatment of obesity and other metabolic disorders, as well as in the treatment of anxiety disorders.
Scientific Research Applications
N-(4'-methoxy-2-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied in preclinical models, including in vitro assays, ex vivo brain slice preparations, and in vivo animal models. These studies have demonstrated the efficacy of this compound as a selective and potent OX1R antagonist, with a high degree of selectivity over other G protein-coupled receptors. This compound has been shown to effectively block orexin-mediated responses in both neurons and astrocytes, suggesting that it may have therapeutic potential in a variety of neurological and psychiatric disorders.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-22-12-10-20(11-13-22)23-8-2-3-9-24(23)27-25(29)21-7-5-15-28(18-21)17-19-6-4-14-26-16-19/h2-4,6,8-14,16,21H,5,7,15,17-18H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINPTYXSOTYZGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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